molecular formula C18H13N3 B12942134 1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole CAS No. 873784-73-7

1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole

Cat. No.: B12942134
CAS No.: 873784-73-7
M. Wt: 271.3 g/mol
InChI Key: GOLYMOSSZYESCU-UHFFFAOYSA-N
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Description

1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole is an aromatic organic compound featuring a benzimidazole core scaffold substituted with phenyl and pyridyl groups . This structure is classified as a nitrogen-containing heterocycle, which serves as a privileged pharmacophore in medicinal chemistry and exhibits strong coordinating abilities as a multidentate ligand . Its primary research value lies in its application in supramolecular and coordination chemistry, where it is used to synthesize complexes with transition metal ions like Iron (Fe), Cobalt (Co), and Nickel (Ni) for potential use in materials science and biomedicine . The benzimidazole core is structurally analogous to naturally occurring purine nucleotides, allowing it to interact with various biopolymers . While the specific mechanism of action for this precise compound is a subject of ongoing research, related benzimidazole derivatives are investigated as potential therapeutic agents due to their documented biological activities, which include serving as kinase inhibitors, topoisomerase inhibitors, and epigenetic regulators . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

CAS No.

873784-73-7

Molecular Formula

C18H13N3

Molecular Weight

271.3 g/mol

IUPAC Name

1-phenyl-2-pyridin-2-ylbenzimidazole

InChI

InChI=1S/C18H13N3/c1-2-8-14(9-3-1)21-17-12-5-4-10-15(17)20-18(21)16-11-6-7-13-19-16/h1-13H

InChI Key

GOLYMOSSZYESCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Reactants : o-phenylenediamine and a suitable aldehyde or ketone (e.g., benzaldehyde for phenyl substitution and pyridinecarboxaldehyde for pyridinyl substitution).
  • Catalysts : Acidic catalysts such as hydrochloric acid (HCl) or ammonium chloride.
  • Solvent : Ethanol or solvent-free conditions.
  • Temperature : Typically 80–150°C depending on the catalyst and solvent.

Mechanism:

  • The aldehyde reacts with one amino group of o-phenylenediamine, forming an imine intermediate.
  • Cyclization occurs, leading to the formation of the benzimidazole ring.
  • The reaction is completed by dehydration to yield the final product.

Example:

In a solvent-free microwave-assisted method, o-phenylenediamine reacts with benzaldehyde and pyridinecarboxaldehyde under acidic conditions at 150°C, yielding high-purity products within a short reaction time.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance the efficiency of benzimidazole synthesis.

Procedure:

  • Reactants : o-phenylenediamine, substituted aldehydes (e.g., benzaldehyde and pyridinecarboxaldehyde).
  • Catalyst : HCl (70%).
  • Microwave Parameters :
    • Power: 150 W.
    • Temperature: 150°C.
    • Reaction Time: 40–60 minutes.

Advantages:

  • Shorter reaction times compared to conventional heating.
  • High yields and purity.
  • Eco-friendly due to reduced solvent use.

One-Pot Multicomponent Reactions

One-pot methods combine multiple reactants in a single reaction vessel, simplifying synthesis and improving atom economy.

Example:

A one-pot reaction involving o-phenylenediamine, benzaldehyde, and pyridinecarboxaldehyde in ethanol with ammonium chloride as a catalyst at 90°C produces the target compound efficiently.

Solvent-Free Synthesis

Solvent-free reactions are gaining popularity due to their environmental benefits.

Procedure:

  • Reactants : o-phenylenediamine and aldehydes.
  • Catalyst : Acidic catalysts like ammonium chloride.
  • Temperature : High temperatures (140–150°C) are used to drive the reaction without solvents.

Advantages:

  • Avoids hazardous solvents.
  • Simplifies work-up procedures.

Data Table: Comparison of Synthesis Methods

Method Catalyst Temperature (°C) Reaction Time Yield (%) Advantages
Microwave-Assisted HCl (70%) 150 40–60 minutes High Fast, eco-friendly
One-Pot Multicomponent Ammonium chloride 90 Several hours Moderate Simplified process
Solvent-Free Ammonium chloride 140–150 Few hours High No solvent required
Conventional Condensation HCl or other acids 80–100 Several hours Moderate Established method

Notes on Optimization

  • Catalyst Selection : Acidic catalysts like ammonium chloride or ceric ammonium nitrate are preferred for eco-friendly synthesis.
  • Microwave Irradiation : Reduces energy consumption and improves reaction rates.
  • Purification : Crystallization from ethanol or recrystallization techniques are commonly used to enhance product purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen atoms in the benzimidazole and pyridine rings act as nucleophilic sites:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives.

    • Example: Reaction with methyl iodide in DMF at 80°C yields 1-methyl-2-(pyridin-2-yl)-1H-benzimidazole .

    • Acylation with acetyl chloride produces N-acetyl derivatives, enhancing solubility for pharmacological applications .

Reaction TypeReagent/ConditionsProductYieldReference
AlkylationCH₃I, DMF, 80°CN-methyl derivative85%
AcylationAcCl, Et₃N, RTN-acetyl derivative78%

Electrophilic Aromatic Substitution

The electron-rich benzimidazole ring undergoes halogenation and nitration:

  • Bromination : Using Br₂ in acetic acid introduces bromine at the 5-position of the benzimidazole ring .

  • Nitration : HNO₃/H₂SO₄ mixture selectively nitrates the phenyl group at the para position.

Reaction TypeReagent/ConditionsPositionYieldReference
BrominationBr₂, AcOH, 60°CC570%
NitrationHNO₃/H₂SO₄, 0°CPhenyl-C465%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aryl rings:

  • Suzuki Coupling : Reacts with aryl boronic acids at the 5-position of benzimidazole under Pd(PPh₃)₄ catalysis .

  • Sonogashira Coupling : Introduces alkynyl groups using terminal alkynes and CuI co-catalyst .

Reaction TypeConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 100°C5-Aryl-benzimidazole derivative83%
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, PPh₃, Et₃N, 80°C5-Alkynyl derivative75%

Condensation and Cyclization

Reacts with carbonyl compounds to form fused heterocycles:

  • Schiff Base Formation : Condensation with aldehydes yields imine-linked derivatives, useful in coordination chemistry .

  • Heterocycle Synthesis : Reacts with thiourea or hydrazine to form triazine or pyrazole hybrids .

Reaction TypeReagent/ConditionsProductYieldReference
Schiff Base Formation4-Chlorobenzaldehyde, EtOH, refluxImine-linked derivative88%
Pyrazole SynthesisHydrazine hydrate, HCl, 120°CBenzimidazole-pyrazole68%

Metal Coordination and Catalysis

The pyridinyl nitrogen participates in metal-ligand interactions:

  • Pd Complexation : Forms stable complexes with Pd(II) for catalytic applications (e.g., Heck reactions).

  • Zn/Fe Coordination : Used in photocatalytic systems due to electron-transfer properties .

MetalLigand SiteApplicationReference
Pd(II)Pyridinyl NCross-coupling catalysis
Fe(III)Benzimidazole NRedox-active catalysts

Biological Activity-Driven Modifications

Structural tweaks enhance pharmacological properties:

  • TRPV-1 Antagonism : Introducing CF₃ or Cl at the benzimidazole C4 position improves receptor binding (IC₅₀ = 22 nM) .

  • Anti-inflammatory Activity : Methanesulphonamido substitution at C5 reduces edema by 97.6% in carrageenan-induced models .

Modification SiteFunctional GroupBiological EffectReference
C4 (Benzimidazole)-CF₃TRPV-1 antagonism (IC₅₀ 22 nM)
C5 (Benzimidazole)-SO₂NHCH₃Anti-inflammatory (97.6% inhibition)

Reduction and Oxidation

  • Reduction : Hydrogenation over Pd/C reduces the pyridine ring to piperidine, altering electronic properties .

  • Oxidation : KMnO₄ oxidizes the benzimidazole methyl group to carboxylic acid .

This compound’s reactivity is highly tunable, enabling applications in medicinal chemistry, materials science, and catalysis. Strategic functionalization at specific positions (e.g., C5 of benzimidazole or C2′ of pyridine) dictates its physicochemical and biological behavior .

Scientific Research Applications

Anticancer Activity

1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole derivatives have been shown to exhibit notable anticancer properties. For instance, studies indicate that certain benzimidazole derivatives demonstrate significant cytotoxicity against various cancer cell lines, including leukemia, melanoma, and lung cancers. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival .

Anthelmintic Properties

Research has highlighted the anthelmintic activity of benzimidazole derivatives, including 1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole. These compounds have been tested against various helminths, showing efficacy that surpasses traditional treatments like albendazole. This positions them as promising candidates for developing new anthelmintic therapies .

Anti-inflammatory Effects

Benzimidazole derivatives have also been investigated for their anti-inflammatory properties. Compounds similar to 1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole have shown potential in reducing inflammation markers and pain in experimental models. For example, specific derivatives have demonstrated significant COX-2 inhibition, suggesting a pathway for developing new anti-inflammatory medications .

Neuropharmacological Applications

There is growing interest in the neuropharmacological effects of benzimidazole derivatives. Compounds related to 1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole have been studied for their ability to modulate neurotransmitter systems, particularly glutamatergic pathways implicated in epilepsy and other neurological disorders. Certain derivatives have been identified as noncompetitive antagonists of AMPA-type glutamate receptors, which are crucial targets in treating epilepsy .

Synergistic Effects in Mixed-Ligand Complexes

The integration of 1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole into mixed-ligand complexes has shown promise in enhancing bioactivity through synergistic effects. Such complexes can improve the efficacy of existing drugs and may lead to the development of novel therapeutic agents .

Photophysical Properties

Research has also explored the photophysical properties of benzimidazole derivatives, including their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The unique structural features of 1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole contribute to its ability to function as a light-emitting material due to its favorable electronic properties .

Data Tables

Application AreaSpecific ActivityReferences
Anticancer ActivityCytotoxicity against leukemia and lung cancer cells
Anthelmintic PropertiesEfficacy against helminths
Anti-inflammatory EffectsCOX-2 inhibition
NeuropharmacologicalAMPA receptor antagonism
Material SciencePotential use in OLEDs

Case Studies

Case Study 1: Anticancer Activity
In a study evaluating various benzimidazole derivatives, compounds similar to 1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole were tested against multiple cancer cell lines. Results indicated that these compounds exhibited IC50 values significantly lower than standard chemotherapeutics, showcasing their potential as effective anticancer agents .

Case Study 2: Anthelmintic Efficacy
A comparative study on the anthelmintic activity of benzimidazole derivatives revealed that those containing the pyridine moiety demonstrated superior efficacy against Trichinella spiralis. The study highlighted the potential for developing new treatments based on these findings .

Case Study 3: Neuropharmacological Insights
Research into the neuropharmacological effects of benzimidazole derivatives found that certain compounds could effectively reduce seizure activity in animal models. This opens avenues for further exploration into their use as antiepileptic drugs .

Comparison with Similar Compounds

Structural and Crystallographic Insights

Crystal structures of related compounds, such as 5,6-dimethyl-2-(pyridin-2-yl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole, reveal planar benzimidazole cores with intermolecular hydrogen bonds stabilizing the lattice . In contrast, thiophene-substituted derivatives (e.g., 1-(thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole) adopt non-planar conformations, reducing π-stacking efficiency .

Biological Activity

1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole is a compound belonging to the benzimidazole family, known for its diverse biological activities. Benzimidazole derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with 1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of 1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole can be described as follows:

  • Molecular Formula : C16_{16}H13_{13}N3_{3}
  • Molecular Weight : 263.29 g/mol

This compound features a benzimidazole core with a phenyl group and a pyridine ring, contributing to its unique biological properties.

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole showed potent antiproliferative effects against various cancer cell lines, including leukemia and solid tumors. For instance, derivatives were found to induce apoptosis in HL-60 human leukemia cells, with some compounds achieving an IC50_{50} value as low as 0.028 nM against hepatitis C virus (HCV) .

CompoundCancer Cell LineIC50_{50} (nM)
1-Pyridinyl-BZHL-600.028
2-Pyridinyl-BZSKOV-30.026

Antimicrobial Activity

1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole has shown promising antimicrobial activity against Gram-positive bacteria. A recent study reported that derivatives of this compound exhibited significant inhibition against Staphylococcus aureus and other pathogenic strains . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

Anti-inflammatory Activity

The anti-inflammatory effects of benzimidazole derivatives have been well-documented. Compounds structurally related to 1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole have been evaluated for their ability to reduce inflammation in vivo. In particular, studies demonstrated that these compounds could significantly lower pro-inflammatory cytokine levels in animal models .

Study on Anticancer Efficacy

A comprehensive study evaluated the anticancer efficacy of various benzimidazole derivatives, including those with pyridine substitutions. The results indicated that compounds with specific substituents at the 1 and 2 positions on the benzimidazole ring exhibited enhanced cytotoxicity against multiple cancer cell lines, suggesting a structure–activity relationship that could guide future drug design .

Evaluation of Antimicrobial Properties

Another research effort focused on synthesizing new derivatives of 1-Pyridinyl-benzimidazole and assessing their antimicrobial activities. The study utilized minimum inhibitory concentration (MIC) assays to determine the effectiveness of these compounds against various bacterial strains, revealing significant activity against resistant strains .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole?

Methodological Answer:
The compound is typically synthesized via a two-step process:

Condensation Reaction : Reacting o-phenylenediamine with a substituted aldehyde (e.g., pyridine-2-carboxaldehyde) under acidic or solvent-free conditions. For example, trifluoroacetic acid (TFA) is used as a catalyst in solvent-free synthesis to yield the benzimidazole core .

Functionalization : Introducing the phenyl group at the N1 position via nucleophilic substitution or alkylation. Potassium carbonate (K₂CO₃) is often employed as a base in reactions with aryl halides (e.g., 4-chlorobenzyl chloride) .
Key Characterization : IR spectroscopy (C=N stretch at ~1600 cm⁻¹), ¹H/¹³C NMR (pyridyl proton shifts at δ 8.3–8.7 ppm), and mass spectrometry (m/z ~286 for [M+H]⁺) are standard for structural validation .

Advanced: How can researchers resolve contradictions in spectral data for substituted benzimidazole derivatives?

Methodological Answer:
Contradictions in NMR or IR data often arise from tautomerism or intermolecular interactions. Strategies include:

  • 2D NMR (COSY, NOESY) : To confirm proton-proton correlations and spatial arrangements, especially for distinguishing between N1 and N3 tautomers .
  • X-ray Crystallography : Resolve ambiguities by analyzing π-π stacking interactions (e.g., between benzimidazole and pyridyl rings, observed at ~3.5 Å distances) and hydrogen-bonding networks .
  • Computational Modeling : Density Functional Theory (DFT) calculations can predict vibrational frequencies and NMR chemical shifts for comparison with experimental data .

Advanced: What strategies are effective for optimizing reaction yields in solvent-free syntheses of benzimidazoles?

Methodological Answer:
Yield optimization involves:

  • Catalyst Screening : Compare trifluoroacetic acid (TFA, ~85% yield) versus p-toluenesulfonic acid (PTSA) or ionic liquids.
  • Microwave Assistance : Reduces reaction time (e.g., from 6 hours to 20 minutes) while maintaining yields >90% .
  • Solvent-Free Mechanochemistry : Ball milling enhances molecular contact, achieving near-quantitative yields for solid-phase reactions .

Basic: What characterization techniques beyond NMR/IR are critical for confirming the purity of 1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset ~250°C) and residual solvent content .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₉H₁₄N₂O requires m/z 286.1106) .
  • Fluorescence Spectroscopy : Monitors π-conjugated systems (emission λmax ~450 nm in DMSO), useful for detecting impurities .

Advanced: How can structure-activity relationship (SAR) studies guide the design of biologically active benzimidazole derivatives?

Methodological Answer:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance antimicrobial activity (MIC ~2 µg/mL against S. aureus) .
  • Heterocycle Fusion : Attach triazole or thiazole moieties to the benzimidazole core to improve binding to kinase targets (IC₅₀ < 1 µM) .
  • Pharmacophore Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets in enzymes like topoisomerase II .

Advanced: What computational approaches are recommended for predicting the excited-state behavior of benzimidazole-based ligands?

Methodological Answer:

  • Time-Dependent DFT (TD-DFT) : Simulates electronic transitions (e.g., π→π* at ~300 nm) and excited-state intramolecular proton transfer (ESIPT) .
  • Molecular Dynamics (MD) : Analyzes solvent effects on fluorescence quenching in polar solvents .
  • Crystal Packing Analysis : Software like Mercury (CCDC) visualizes π-π interactions and hydrogen bonds influencing photophysical properties .

Basic: How do researchers assess the stability of 1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole under varying pH conditions?

Methodological Answer:

  • UV-Vis Spectroscopy : Monitor absorbance changes (λmax ~280 nm) in buffers (pH 1–13) over 24 hours.
  • HPLC Purity Tracking : Detect degradation products (e.g., hydrolyzed imidazole rings) using C18 columns (retention time ~8.2 min) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH; >90% purity retention after 4 weeks indicates robustness .

Advanced: What experimental designs are effective for evaluating the antitumor potential of benzimidazole derivatives?

Methodological Answer:

  • In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, IC₅₀ ~10 µM) .
  • Apoptosis Induction : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells .
  • In Vivo Xenograft Models : Dose optimization (e.g., 50 mg/kg/day) and toxicity profiling (ALT/AST levels) in nude mice .

Table 1: Key Physicochemical Properties of 1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole

PropertyValue/DescriptionReference
Molecular Weight286.32 g/mol
Melting Point198–202°C
LogP (Octanol-Water)3.2 ± 0.3
Fluorescence Quantum Yield0.45 in DMSO
Thermal DecompositionOnset at 250°C (TGA)

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